![molecular formula C11H14O3S B1314538 Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- CAS No. 100059-07-2](/img/structure/B1314538.png)

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

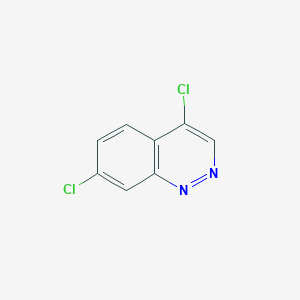

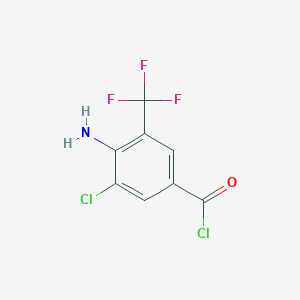

“Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-” is a chemical compound with the molecular formula C11H14O4S2. It has an average mass of 274.357 Da and a monoisotopic mass of 274.033356 Da .

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-” is defined by its molecular formula, C11H14O4S2. The exact structure would require more specific information such as a structural diagram or a detailed description .Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Intermediate Synthesis

The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is utilized as an important pharmaceutical intermediate. It is typically prepared through a Friedel-Crafts reaction, and sulfonation is applied to remove undesired isomers, highlighting its significance in pharmaceutical synthesis (Fan, 1990).

2. Role in Mutagenicity Studies

A study on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, demonstrates its potential as a direct-acting mutagen and suspected gastric carcinogen. The research focuses on identifying the reactive intermediates formed from this compound that could be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

3. Application in Asymmetric Synthesis

Enantiomerically pure t-butyl 4-sulfinyl-3-silyloxy-butanoate, a derivative of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is used in stereoselective synthesis, particularly in a Pummerer reaction. This process is critical for the production of aldehydes or γ-butyrolactones, demonstrating its importance in the field of asymmetric synthesis and chiral molecule production (Solladié, Wilb, & Bauder, 2000).

4. Inhibitor Synthesis for Medical Applications

4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives of alkyl hydroxamates, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, have been synthesized and studied for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is significant for developing new therapeutic agents in cancer and inflammatory diseases (Venkatesan et al., 2004).

5. Synthesis of Antimicrobial Compounds

The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, leads to the production of antimicrobial compounds. These compounds have been shown to be effective in fighting a range of microbial threats, indicating their potential in pharmaceutical applications (Zareef, Iqbal, & Arfan, 2008).

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPVSZMFIQQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549112 |

Source

|

| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100059-07-2 |

Source

|

| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)